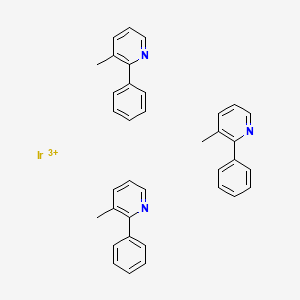
tris-(3-Methyl-2-phenylpyridine)iridium(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris-(3-Methyl-2-phenylpyridine)iridium(III) is an organoiridium complex known for its electroluminescent properties. This compound is a derivative of iridium(III) bound to three monoanionic 3-methyl-2-phenylpyridine ligands. It is widely used in organic light-emitting diodes (OLEDs) due to its high phosphorescence quantum yield and thermal stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tris-(3-Methyl-2-phenylpyridine)iridium(III) typically involves the cyclometalation reaction of 3-methyl-2-phenylpyridine with iridium trichloride. The reaction is carried out in a Parr reactor under an argon atmosphere. The mixture is heated to 205°C for 48 hours, resulting in the formation of the desired complex .
Industrial Production Methods
Industrial production of tris-(3-Methyl-2-phenylpyridine)iridium(III) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The final product is purified through solvent extraction and recrystallization techniques .
化学反应分析
Types of Reactions
Tris-(3-Methyl-2-phenylpyridine)iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium(IV) complexes.
Reduction: It can be reduced back to iridium(II) complexes.
Substitution: Ligand exchange reactions can occur, where the 3-methyl-2-phenylpyridine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like acetonitrile.
Major Products
The major products formed from these reactions include various iridium complexes with different oxidation states and ligand compositions .
科学研究应用
Tris-(3-Methyl-2-phenylpyridine)iridium(III) has a wide range of applications in scientific research:
作用机制
The mechanism of action of tris-(3-Methyl-2-phenylpyridine)iridium(III) involves the excitation of electrons to higher energy states upon exposure to light. The excited state undergoes intersystem crossing to a triplet state, which then decays radiatively, emitting light. This process is facilitated by the strong spin-orbit coupling in iridium complexes, which enhances the efficiency of intersystem crossing .
相似化合物的比较
Similar Compounds
Tris-(2-phenylpyridine)iridium(III): Known for its green emission in OLEDs.
Tris-(2-phenylquinoline)iridium(III): Used for blue emission in OLEDs.
Tris-(2-phenylbenzoxazole)iridium(III): Provides red emission in OLEDs.
Uniqueness
Tris-(3-Methyl-2-phenylpyridine)iridium(III) is unique due to its specific ligand structure, which provides distinct photophysical properties. The methyl group on the pyridine ring influences the electronic properties, leading to variations in emission color and efficiency compared to other iridium complexes .
属性
分子式 |
C36H33IrN3+3 |
|---|---|
分子量 |
699.9 g/mol |
IUPAC 名称 |
iridium(3+);3-methyl-2-phenylpyridine |
InChI |
InChI=1S/3C12H11N.Ir/c3*1-10-6-5-9-13-12(10)11-7-3-2-4-8-11;/h3*2-9H,1H3;/q;;;+3 |
InChI 键 |
KDFXAMVXNKMSBQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)C2=CC=CC=C2.CC1=C(N=CC=C1)C2=CC=CC=C2.CC1=C(N=CC=C1)C2=CC=CC=C2.[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
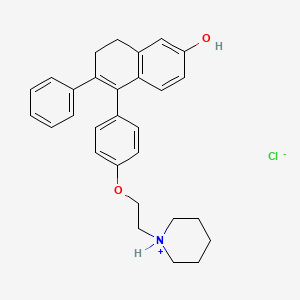
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)
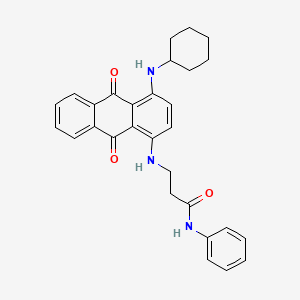

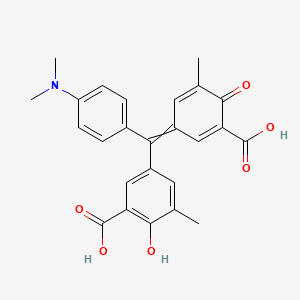
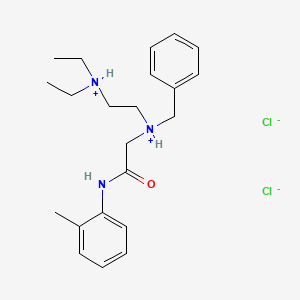
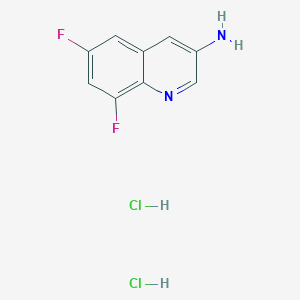



![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
